
1-Chloro-3-(3-chlorophenyl)propan-2-one
Overview
Description
1-Chloro-3-(3-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
The exact mode of action of 1-Chloro-3-(3-chlorophenyl)propan-2-one is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds are known to influence a variety of pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .
Result of Action
It is likely that the compound’s interaction with its targets leads to a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized and excreted by the body .
Preparation Methods
1-Chloro-3-(3-chlorophenyl)propan-2-one can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the reaction of 3-chloropropionyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production: Industrially, the compound can be produced by the chlorination of 3-phenylpropan-2-one using chlorine gas in the presence of a suitable catalyst. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
1-Chloro-3-(3-chlorophenyl)propan-2-one undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: It can be reduced to 3-(3-chlorophenyl)propan-2-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to 3-(3-chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
1-Chloro-3-(3-chlorophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
1-Chloro-3-(3-chlorophenyl)propan-2-one can be compared with other similar compounds:
1-Chloro-3-phenylpropan-2-one: This compound lacks the additional chlorine atom on the phenyl ring, making it less reactive in certain substitution reactions.
3-Chloropropiophenone: This compound has a similar structure but differs in the position of the chlorine atom, affecting its reactivity and applications.
1-Chloro-3-(2-chlorophenyl)propan-2-one: This isomer has the chlorine atom in a different position on the phenyl ring, leading to different chemical and biological properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
1-chloro-3-(3-chlorophenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMQUTZAYYIMLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280932 | |
Record name | 1-Chloro-3-(3-chlorophenyl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24253-17-6 | |
Record name | 1-Chloro-3-(3-chlorophenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24253-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(3-chlorophenyl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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